molecular formula C13H18N2S B14222195 (2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine CAS No. 828914-19-8

(2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine

Cat. No.: B14222195
CAS No.: 828914-19-8
M. Wt: 234.36 g/mol
InChI Key: ZNUMKROCBZRFNP-UHFFFAOYSA-N
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Description

(2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine is an organic compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a butyl group and a phenyl group attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine typically involves the reaction of a butylamine derivative with a phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

Medicine

In the field of medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases.

Industry

Industrially, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-Butyl-1,3-thiazolidin-2-imine
  • (2Z)-3-Phenyl-1,3-thiazolidin-2-imine
  • (2Z)-3-Butyl-N-methyl-1,3-thiazolidin-2-imine

Uniqueness

(2Z)-3-Butyl-N-phenyl-1,3-thiazolidin-2-imine is unique due to the presence of both a butyl group and a phenyl group, which confer specific chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds that lack one of these groups.

Properties

CAS No.

828914-19-8

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

3-butyl-N-phenyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C13H18N2S/c1-2-3-9-15-10-11-16-13(15)14-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

ZNUMKROCBZRFNP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCSC1=NC2=CC=CC=C2

Origin of Product

United States

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